molecular formula C13H11N3O B13573495 5-Amino-3-(2-methyl-6-quinolyl)isoxazole

5-Amino-3-(2-methyl-6-quinolyl)isoxazole

Katalognummer: B13573495
Molekulargewicht: 225.25 g/mol
InChI-Schlüssel: GTOUMVPPGYACBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-3-(2-methyl-6-quinolyl)isoxazole is a heterocyclic compound that features both an isoxazole ring and a quinoline moiety

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-3-(2-methyl-6-quinolyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like tert-butyl nitrite.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group and the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include CuCl, tert-butyl nitrite, and isoamyl nitrite . Reaction conditions often involve moderate temperatures and the presence of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Wirkmechanismus

The mechanism of action of 5-Amino-3-(2-methyl-6-quinolyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Amino-3-(2-methyl-6-quinolyl)isoxazole is unique due to the presence of both the isoxazole and quinoline rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C13H11N3O

Molekulargewicht

225.25 g/mol

IUPAC-Name

3-(2-methylquinolin-6-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C13H11N3O/c1-8-2-3-9-6-10(4-5-11(9)15-8)12-7-13(14)17-16-12/h2-7H,14H2,1H3

InChI-Schlüssel

GTOUMVPPGYACBD-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C3=NOC(=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.